![molecular formula C14H11BrN2O3S B4925314 5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)
5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as ABPP, is a chemical compound that is widely used in scientific research. ABPP is a potent inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis.
Mecanismo De Acción
ABPP inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is required for DNA synthesis. ABPP binds to the active site of thymidylate synthase and prevents the conversion of dUMP to dTMP, thereby inhibiting DNA synthesis.
Biochemical and Physiological Effects:
ABPP has been shown to exhibit potent antitumor activity in various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. ABPP has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABPP is a potent inhibitor of thymidylate synthase and exhibits potent antitumor activity. It is also relatively easy to synthesize and purify. However, ABPP has some limitations for lab experiments. It is highly reactive and can react with other proteins in the cell, leading to non-specific effects. In addition, ABPP is not very stable and can decompose over time.
Direcciones Futuras
There are several future directions for the use of ABPP in scientific research. One potential direction is the development of more potent and selective inhibitors of thymidylate synthase. Another direction is the use of ABPP in combination with other anticancer drugs to enhance their efficacy. In addition, ABPP can be used to study the role of thymidylate synthase in other biological processes, such as DNA repair and replication.
Métodos De Síntesis
The synthesis of ABPP involves the reaction of 3-bromo-4-hydroxybenzaldehyde with allyl alcohol to obtain 4-(allyloxy)-3-bromobenzaldehyde. This intermediate is then reacted with thiourea and ethyl acetoacetate to obtain 5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The purity of the final product can be confirmed by NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
ABPP is widely used in scientific research to study the role of thymidylate synthase in DNA synthesis. It is also used as a potential drug candidate for cancer treatment. ABPP has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, ABPP has been used to study the mechanism of action of other anticancer drugs, such as 5-fluorouracil.
Propiedades
IUPAC Name |
5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-2-5-20-11-4-3-8(7-10(11)15)6-9-12(18)16-14(21)17-13(9)19/h2-4,6-7H,1,5H2,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAANORLNVYNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

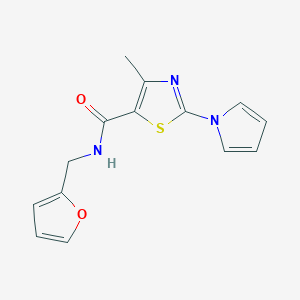
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
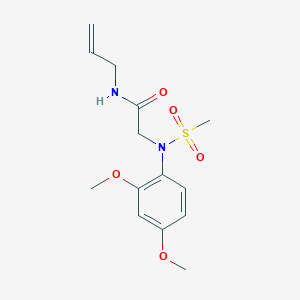
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)
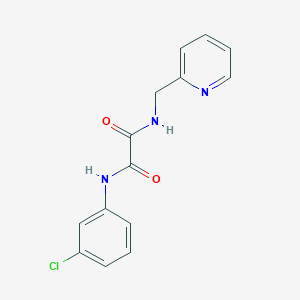
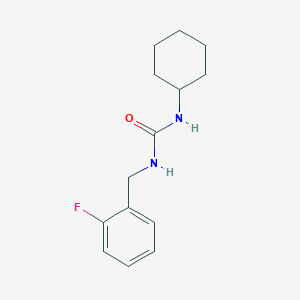
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
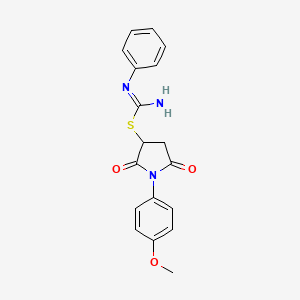
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)